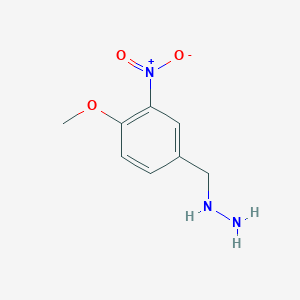

(4-Methoxy-3-nitrobenzyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

(4-methoxy-3-nitrophenyl)methylhydrazine |

InChI |

InChI=1S/C8H11N3O3/c1-14-8-3-2-6(5-10-9)4-7(8)11(12)13/h2-4,10H,5,9H2,1H3 |

InChI Key |

KIFZSUBIYGQLEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNN)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 3 Nitrobenzyl Hydrazine and Its Structurally Analogous Compounds

Direct Synthesis Approaches to (4-Methoxy-3-nitrobenzyl)hydrazine

The direct formation of the this compound structure can be pursued through established organic chemistry pathways, primarily involving the formation of the crucial carbon-nitrogen bond of the benzylhydrazine (B1204620) moiety.

Reductive Amination Pathways for Benzylhydrazine Formation

Reductive amination is a versatile method for synthesizing amines and their derivatives, including hydrazines. This pathway typically involves a two-step process, which can often be performed in a single pot. The synthesis of this compound via this route would commence with 4-methoxy-3-nitrobenzaldehyde.

The initial step is the condensation of the aldehyde with hydrazine (B178648) (NH₂NH₂) to form the corresponding hydrazone, (E/Z)-1-((4-methoxy-3-nitrophenyl)methylene)hydrazine. This reaction is a nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration.

Nucleophilic Substitution Reactions with Hydrazine and Precursors

An alternative direct approach involves a nucleophilic substitution reaction. This method utilizes a benzyl (B1604629) halide precursor, such as 4-methoxy-3-nitrobenzyl bromide or chloride. Benzylic halides are particularly reactive towards nucleophilic substitution because the benzene (B151609) ring can stabilize the transition state of both Sₙ1 and Sₙ2 mechanisms.

In this pathway, hydrazine, acting as the nucleophile, attacks the electrophilic benzylic carbon of the 4-methoxy-3-nitrobenzyl halide. This reaction typically proceeds via an Sₙ2 mechanism, involving a backside attack by the hydrazine molecule, which displaces the halide leaving group. The use of an excess of hydrazine is often necessary to minimize the formation of the dialkylated byproduct, 1,2-bisthis compound. The reaction is generally carried out in a suitable polar solvent to facilitate the dissolution of the hydrazine salt and stabilize the charged intermediates.

Derivatization Strategies for Incorporating the (4-Methoxy-3-nitrophenyl) Moiety

Once this compound is synthesized, it serves as a valuable building block for creating a diverse library of compounds, primarily through reactions involving its terminal amino group.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

The most common derivatization strategy for hydrazines is their condensation with aldehydes and ketones to yield hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of this compound on the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration, often facilitated by an acid catalyst, to form the stable hydrazone product, which is characterized by a C=N-N linkage.

This reaction is highly versatile, allowing for the incorporation of a wide array of substituents by varying the structure of the aldehyde or ketone reactant. The resulting hydrazones are often crystalline solids, which aids in their purification.

Solvent-Free Synthesis Protocols for Hydrazone Formation

In recent years, green chemistry principles have driven the development of solvent-free synthetic methods. The synthesis of hydrazones, including those derived from substituted benzylhydrazines, can be efficiently conducted under solventless conditions. In a typical solvent-free protocol, equimolar amounts of the hydrazine and the carbonyl compound are mixed together, often with gentle grinding at room temperature.

The absence of a solvent can lead to shorter reaction times, higher yields, and simpler work-up procedures, as the product often precipitates directly from the reaction mixture and can be purified by simple washing. This approach minimizes waste and avoids the use of potentially toxic or environmentally harmful organic solvents.

| Reactant 1 | Reactant 2 | Conditions | Time | Yield | Reference |

| p-Nitrophenyl hydrazine | 2,4-Dichlorobenzaldehyde | Solvent-free, Room Temp | 2-5 min | 57.28% | |

| p-Nitrophenyl hydrazine | 3,4,5-Trimethoxybenzaldehyde | Solvent-free, Room Temp | 2-5 min | 30.51% | |

| p-Nitrophenyl hydrazine | 3,5-Dichlorobenzaldehyde | Solvent-free, Room Temp | 2-5 min | 32.69% |

Table 1. Examples of Solvent-Free Synthesis of Structurally Analogous Hydrazones.

Mechanochemical Approaches in Hydrazone Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), has emerged as a powerful green synthetic tool. The synthesis of hydrazones is highly amenable to mechanochemical approaches, often utilizing a vibratory ball mill or a planetary ball mill.

In this method, the solid reactants, this compound and a selected aldehyde or ketone, are placed in a milling vessel with grinding balls. The high-energy impacts during milling provide the activation energy for the reaction, leading to the formation of the hydrazone product. Mechanochemical synthesis is characterized by its efficiency, often achieving quantitative conversion in short reaction times without the need for any solvent, catalyst, or external heating. This technique is highly advantageous for producing pure products with minimal byproducts, making it suitable for pharmaceutical applications.

| Hydrazine Reactant | Aldehyde Reactant | Milling Apparatus | Time | Yield | Reference |

| 4-Hydroxybenzohydrazide | Vanillin | Planetary Ball Mill (P7) | 90 min | Quantitative | |

| Isoniazid | 5-(4-Nitrophenyl)-2-furaldehyde | Planetary Ball Mill (P7) | 90 min | Quantitative | |

| p-Nitrophenyl hydrazine | Aromatic Aldehydes | Not Specified | 2-5 min | Moderate to High |

Table 2. Examples of Mechanochemical Synthesis of Structurally Analogous Hydrazones.

Cyclization Reactions for the Formation of Heterocyclic Scaffolds

Cyclization reactions involving hydrazine derivatives are fundamental in heterocyclic chemistry for constructing nitrogen-containing rings. These reactions typically proceed through condensation with a bifunctional electrophile, followed by an intramolecular ring-closing step.

The synthesis of pyrazole (B372694) and its dihydro-derivative, pyrazoline, is a well-established transformation involving the reaction of a hydrazine with a 1,3-dielectrophilic species. The most common precursors are α,β-unsaturated ketones, known as chalcones, or 1,3-dicarbonyl compounds. nih.gov

The reaction of a substituted hydrazine with a chalcone typically yields a pyrazoline. For instance, the cyclization of a chalcone with phenylhydrazine has been conducted by refluxing the reactants in glacial acetic acid for six hours, resulting in the corresponding 1,3,5-trisubstituted pyrazoline with a yield of 53.80%. uii.ac.idresearchgate.netaip.org The mechanism proceeds via an initial nucleophilic attack from the hydrazine onto the carbonyl group of the chalcone, followed by dehydration to form a hydrazone intermediate, which then undergoes intramolecular cyclization. uii.ac.idresearchgate.net The choice of solvent and catalyst is crucial; while acetic acid is commonly used, reactions in ethanol with a sulfuric acid catalyst have also been reported. dergipark.org.tr For the synthesis of pyrazoles from 1,3-diketones, using N,N-dimethylacetamide as a solvent at room temperature can provide excellent yields and high regioselectivity. nih.gov

| Hydrazine Derivative | 1,3-Dielectrophile | Solvent | Catalyst | Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine | 4-Nitro-3',4'-dimethoxychalcone | Glacial Acetic Acid | - | Reflux, 6h | 1-phenyl-3-(4'-nitrophenyl)-5-(3',4'-dimethoxyphenyl)-2-pyrazoline | 53.8 | uii.ac.id, researchgate.net |

| Hydrazine Hydrate (B1144303) | Chalcone | Acetic Acid | Conc. H2SO4 | - | 3,5-diphenyl-1H-pyrazole | - | |

| Arylhydrazines | 4,4,4-Trifluoro-1-arylbutan-1,3-diketone | N,N-Dimethylacetamide | Acidic Medium | Room Temp. | 1-Aryl-5-aryl-3-(trifluoromethyl)-1H-pyrazole | 74-77 | nih.gov |

| Phenylhydrazine | 1,3-Diketone | Ethanol | H2SO4 | Reflux, 6h | Substituted Pyrazole | - | dergipark.org.tr |

1,3,4-Thiadiazole and 1,3,4-oxadiazole moieties are important pharmacophores. Their synthesis from hydrazine derivatives typically involves the cyclization of an appropriate intermediate, such as a thiosemicarbazide or a 1,2-diacylhydrazine.

For the synthesis of 1,3,4-thiadiazoles, one common pathway involves the cyclization of 1-acyl-4-arylthiosemicarbazides in the presence of a strong acid like concentrated sulfuric acid. mdpi.com A more modern approach involves the direct coupling of acyl hydrazides with primary nitroalkanes, mediated by elemental sulfur, which provides multi-functionalized 1,3,4-thiadiazoles in excellent yields. nih.gov

The synthesis of 1,3,4-oxadiazoles is frequently achieved through the cyclodehydration of 1,2-diacylhydrazine precursors. nih.gov This transformation requires a dehydrating agent, with phosphorus oxychloride being a common and effective choice. nih.govresearchgate.net Alternatively, 2,5-disubstituted 1,3,4-oxadiazoles can be prepared from the reaction of acyl hydrazides with various aromatic aldehydes in ethanol with a catalytic amount of acetic acid, or by reacting an acyl hydrazide with formic acid. njppp.com

| Starting Hydrazine Derivative | Reagent(s) | Key Intermediate | Cyclization/Dehydrating Agent | Heterocycle | Reference |

| Acyl Hydrazide | Isothiocyanate | 1-Acyl-4-arylthiosemicarbazide | Concentrated H2SO4 | 1,3,4-Thiadiazole | mdpi.com |

| Acyl Hydrazide | Primary Nitroalkane, S8, Na2S | - | - | 1,3,4-Thiadiazole | nih.gov |

| Acyl Hydrazide | Aroyl Chloride | 1,2-Diacylhydrazine | Phosphorus Oxychloride (POCl3) | 1,3,4-Oxadiazole | nih.gov, researchgate.net |

| Acyl Hydrazide | Aromatic Aldehyde | Acylhydrazone | Acetic Anhydride | 1,3,4-Oxadiazole | researchgate.net |

Hexahydropyrimidine derivatives can be synthesized through various routes, including Mannich-type reactions. For example, new hexahydropyrimidine derivatives have been successfully synthesized using a one-pot Mannich reaction involving an aromatic amine, formaldehyde, and a C-H acidic compound. researchgate.net In related multi-step syntheses, hydrazine has been employed as a reducing agent. For instance, the reduction of a nitro group on a pre-formed pyrimidine compound to an amino base was achieved using hydrazine, which could then be used for further derivatization. researchgate.net

Reactions with Functionalized Chalcones and Nitroaryl Compounds

The reactivity of hydrazines extends to a broad range of functionalized compounds, including chalcones and various nitroaryl systems.

As previously discussed (Section 2.2.2.1), functionalized chalcones are key substrates for synthesizing pyrazolines. researchgate.netijpbs.com The reaction involves the cyclocondensation of the chalcone with a hydrazine derivative, often catalyzed by an acid. uii.ac.id

Hydrazines can also react with nitroaryl compounds in several ways. A significant reaction is the transformation of certain nitro-substituted heterocyclic rings. For example, 4-methoxy-5-nitropyrimidine reacts with hydrazine hydrate to first form 4-hydrazino-5-nitropyrimidine, which upon treatment with excess hydrazine is converted into 3-amino-4-nitropyrazole. rsc.org This represents an unprecedented ring transformation of a pyrimidine into a pyrazole. rsc.org Furthermore, hydrazine hydrate is a widely used reducing agent for converting aromatic nitro compounds into their corresponding anilines. This reduction is often performed using hydrazine supported on alumina under microwave irradiation, with catalysts such as FeCl3·6H2O or Fe(III) oxides, providing a rapid and solvent-free method. researchgate.net Another fundamental reaction is the condensation of a nitro-substituted hydrazine, such as 4-nitrophenylhydrazine, with an aldehyde to form a stable p-nitrophenyl hydrazone. discoveryjournals.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields, purity, and selectivity in the synthesis of heterocyclic compounds. Key parameters that are frequently adjusted include the choice of solvent, the type of catalyst, temperature, reaction time, and the use of non-conventional energy sources.

Influence of Solvent Systems and Catalysts

The solvent and catalyst system can dramatically influence the outcome of a reaction.

Solvent Effects: In pyrazole synthesis from 1,3-diketones and arylhydrazines, changing the solvent from ethanol to N,N-dimethylacetamide was found to significantly improve the regioselectivity and yield of the desired product. nih.gov For the reduction of nitroarenes, reactions are often conducted in refluxing alcoholic solvents, but solvent-free conditions have been developed using reagents supported on solid materials like alumina, which can lead to easier work-up and more environmentally friendly procedures. researchgate.net In some photochemical reactions, finding a solvent system that ensures complete dissolution of the starting material, such as a MeCN/H₂O or MeOH/DCM mixture, is critical for achieving quantitative yields. nih.gov

Catalyst Effects: Acid catalysts are frequently employed in the synthesis of pyrazolines from chalcones. Glacial acetic acid can serve as both the solvent and catalyst, while sulfuric acid in ethanol is another effective system. uii.ac.iddergipark.org.tr For the reduction of nitro compounds, heterogeneous catalysts are common. The reduction of nitrophenols by hydrazine has been studied over Raney nickel catalysts. researchgate.net Other catalytic systems for this transformation include FeCl₃·6H₂O-activated carbon and various Fe(III) oxides. researchgate.net In recent years, copper-catalyzed condensation and oxidative cyclization reactions have been developed for pyrazole synthesis, allowing for acid-free conditions at room temperature. organic-chemistry.org Non-conventional methods are also gaining prominence. The use of high hydrostatic pressure has been shown to promote catalyst- and solvent-free synthesis of pyrazoles from chalcones and hydrazines, often providing higher yields compared to reactions at ambient pressure. beilstein-journals.org Similarly, microwave irradiation in conjunction with solid-supported reagents offers reduced reaction times and enhanced reactivity. researchgate.net

| Reaction Type | Solvent System | Catalyst / Promoter | Conditions | Outcome | Reference |

| Pyrazole Synthesis | N,N-Dimethylacetamide | Acidic Medium | Room Temp. | High regioselectivity, good yields | nih.gov |

| Pyrazoline Synthesis | Glacial Acetic Acid | (Self-catalyzed) | Reflux | 53.8% yield | uii.ac.id, researchgate.net |

| Nitro Reduction | Solvent-free (Alumina support) | FeCl3·6H2O | Microwave | Rapid reaction, good yields | researchgate.net |

| Pyrazole Synthesis | Solvent-free | - | High Pressure (3.8 kbar) | Improved yields vs. ambient pressure | beilstein-journals.org |

| Pyrazole Synthesis | - | Copper catalyst | Room Temp. | Acid-free conditions, short reaction time | organic-chemistry.org |

| Nitro Reduction | Ethanol-Water | Raney Nickel | - | First-order kinetics observed | researchgate.net |

Temperature and Reaction Time Parameters

The temperature and reaction time for the synthesis of this compound are critical parameters that influence the reaction's efficiency and yield. Based on methodologies for similar compounds, the following conditions can be proposed.

For the formation of the hydrazone intermediate, the reaction of 4-methoxy-3-nitrobenzaldehyde with hydrazine hydrate can be carried out under reflux conditions. For a structurally similar compound, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, the synthesis involved refluxing the reactants for 6 hours nih.gov. Another analogous reaction to form (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine was refluxed for 8 hours nih.gov. Therefore, a reaction time of 6 to 8 hours at reflux temperature would be a reasonable starting point for the synthesis of (4-methoxy-3-nitrobenzylidene)hydrazine.

The subsequent reduction of the hydrazone to hydrazine can be achieved through various methods. One common method is catalytic hydrogenation. For instance, the reduction of nitroarenes, a related functional group, can be selectively achieved using hydrazine hydrate in the presence of a Pd/C catalyst nih.gov. The reduction of hydrazones can also be accomplished using reagents like magnesium in methanol (B129727) researchgate.net. The specific temperature and reaction time for the reduction step would depend on the chosen reagent and catalyst system. For catalytic transfer hydrogenation with hydrazine hydrate and Pd/C, reactions are often carried out at room temperature to moderate temperatures, with reaction times varying from a few hours to overnight.

The direct synthesis from a benzyl halide, such as 4-methoxy-3-nitrobenzyl chloride, and hydrazine hydrate is typically carried out at a moderate temperature. For example, the synthesis of benzylhydrazine from benzyl chloride and hydrazine hydrate was conducted at 40°C chemicalbook.com.

To provide a clearer overview, the following table summarizes plausible reaction parameters for the synthesis of this compound based on analogous reactions.

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Reaction Time |

| Hydrazone Formation | 4-methoxy-3-nitrobenzaldehyde, Hydrazine hydrate | Glacial Acetic Acid | Dioxane or Ethanol | Reflux | 6-8 hours |

| Hydrazone Reduction | (4-methoxy-3-nitrobenzylidene)hydrazine | Pd/C, Hydrazine hydrate | Ethanol | Room Temperature to 50°C | 4-24 hours |

| Direct Synthesis | 4-methoxy-3-nitrobenzyl chloride, Hydrazine hydrate | Potassium carbonate | Water | 40°C | Several hours |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound and its derivatives.

One of the key areas for applying green chemistry is the use of alternative reaction conditions that minimize waste and energy consumption. For the synthesis of hydrazones, which is a key step in one of the proposed routes to this compound, solvent-free methods have been developed. For instance, the synthesis of various p-nitrophenyl hydrazones has been achieved by simply grinding the p-nitrophenylhydrazine with the corresponding aldehyde at room temperature. This mechanochemical approach is highly efficient, with reaction times as short as 2-5 minutes, and avoids the use of solvents altogether discoveryjournals.org. This method is not only environmentally friendly but also simplifies the work-up procedure and can lead to purer products discoveryjournals.org.

Microwave irradiation is another green chemistry tool that can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of hydrazones and other hydrazine derivatives has been successfully carried out using microwave-assisted organic synthesis, often under solvent-free conditions minarjournal.com. This technique can reduce energy consumption and the use of volatile organic solvents.

The choice of solvents is also a critical aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with more environmentally benign alternatives such as water or ethanol. The synthesis of some aromatic hydrazones has been successfully demonstrated using acetic acid in an aqueous medium, thereby avoiding the use of concentrated sulfuric acid orientjchem.org.

The following table summarizes some green chemistry approaches that could be applied to the synthesis of this compound derivatives.

| Green Chemistry Principle | Application in Synthesis | Advantages |

| Waste Prevention | Solvent-free synthesis of hydrazones via grinding. | Eliminates solvent waste, simplifies purification. |

| Energy Efficiency | Microwave-assisted synthesis. | Reduces reaction times and energy consumption. |

| Safer Solvents and Auxiliaries | Use of water or ethanol as solvents instead of hazardous organic solvents like dioxane. | Reduces toxicity and environmental impact. |

| Catalysis | Use of reusable catalysts for hydrogenation. | Improves atom economy and reduces waste from stoichiometric reagents. |

Advanced Structural Characterization of 4 Methoxy 3 Nitrobenzyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of (4-Methoxy-3-nitrobenzyl)hydrazine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic, methoxy (B1213986), benzylic, and hydrazine (B178648) protons. Based on data from structurally related compounds, such as 1-(4-methoxy-3-nitrophenyl)ethanone (B1585594) and various hydrazones, the expected chemical shifts can be assigned. nih.govnih.govnih.gov

The aromatic region would feature three protons on the substituted benzene (B151609) ring. The proton at the C2 position, situated between the nitro and methoxy groups, is expected to appear as a doublet around δ 7.79 ppm. The proton at C5, ortho to the methoxy group, would likely resonate as a doublet of doublets around δ 7.56-7.58 ppm. The proton at C6, meta to the nitro group, is anticipated to show a doublet around δ 7.10-7.21 ppm. nih.gov

The methoxy group (-OCH₃) protons typically appear as a sharp singlet further upfield, expected around δ 3.90 ppm. chemicalbook.com The benzylic protons (-CH₂-) adjacent to the aromatic ring would likely be observed as a singlet around δ 3.82-3.97 ppm, although this can vary depending on the derivative. nih.gov The hydrazine protons (-NHNH₂) are exchangeable and often appear as broad singlets; their chemical shifts are highly dependent on the solvent, concentration, and temperature, but can be expected in the range of δ 4.5-8.4 ppm. chemicalbook.com In hydrazone derivatives, the azomethine proton (-CH=N) signal is characteristically found downfield, between δ 8.08 and 8.38 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic H-2 | ~7.79 | d | Ortho to nitro group |

| Aromatic H-5 | ~7.57 | dd | Ortho to methoxy, meta to nitro |

| Aromatic H-6 | ~7.15 | d | Meta to nitro group |

| Methoxy (-OCH₃) | ~3.90 | s | Sharp singlet |

| Benzylic (-CH₂-) | ~3.90 | s | Adjacent to hydrazine |

| Hydrazine (-NHNH₂) | 4.5 - 8.4 | br s | Broad, exchangeable with D₂O |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. Data from analogous structures like 4-methoxy-3-nitrobiphenyl (B103475) and various hydrazones allow for a reliable prediction of the carbon signals. nih.govrsc.orgchemicalbook.com

The carbon attached to the nitro group (C3) is expected to be significantly deshielded, appearing around δ 153 ppm. The carbon bearing the methoxy group (C4) would resonate at a similar downfield region, around δ 149-151 ppm. The quaternary carbon (C1) is predicted to be around δ 133 ppm. The aromatic CH carbons (C2, C5, C6) are expected in the typical aromatic region of δ 113-125 ppm. The methoxy carbon (-OCH₃) signal should appear around δ 55-60 ppm, and the benzylic carbon (-CH₂) signal would be found in a similar range. In hydrazone derivatives, the azomethine carbon (C=N) is typically observed in the δ 143-149 ppm range. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1 (ipso-CH₂) | ~133 |

| C2 | ~125 |

| C3 (ipso-NO₂) | ~153 |

| C4 (ipso-OCH₃) | ~150 |

| C5 | ~114 |

| C6 | ~113 |

| Benzylic (-CH₂-) | ~56 |

| Methoxy (-OCH₃) | ~56 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound derivatives, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would be used to definitively assign the signals for each aromatic CH group, the methoxy protons to the methoxy carbon, and the benzylic protons to the benzylic carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound and its derivatives is characterized by several key absorption bands. The N-H stretching vibrations of the hydrazine group are expected in the 3200-3400 cm⁻¹ region. nih.gov The aromatic C-H stretching appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and benzyl (B1604629) groups is found just below 3000 cm⁻¹. scielo.org.za The most prominent features would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-O stretching of the aryl-alkyl ether (methoxy group) would give rise to a strong band around 1200-1275 cm⁻¹. In hydrazone derivatives, the C=N stretching vibration is a characteristic band found in the 1580-1640 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretch of the nitro group and the breathing modes of the aromatic ring are typically strong in the Raman spectrum. Studies on related compounds show that the progression of reactions to form hydrazones can be monitored by observing changes in the Raman spectra. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine (N-H) | Stretching | 3200-3400 | Medium-Broad |

| Aromatic (C-H) | Stretching | 3000-3100 | Medium |

| Aliphatic (C-H) | Stretching | 2850-2960 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1520-1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1345-1385 | Strong |

| Aromatic (C=C) | Stretching | 1450-1600 | Variable |

| Ether (Ar-O-CH₃) | Asymmetric Stretching | 1200-1275 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dominated by electronic transitions within the nitrophenyl chromophore. The presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-NO₂) on the benzene ring influences the energy of these transitions.

The spectrum is expected to show two main absorption bands. researchgate.net

A high-energy band corresponding to a π→π* transition, likely occurring in the shorter wavelength UV region (around 200-280 nm).

A lower-energy band, often extending into the visible region, attributed to an n→π* transition associated with the non-bonding electrons of the oxygen in the nitro group and the nitrogen atoms. This band is typically found at longer wavelengths (around 300-400 nm). scielo.org.zaresearchgate.net

Theoretical and experimental studies on similar hydrazone derivatives confirm that the absorption spectra are sensitive to the electronic nature of the substituents on the aromatic rings. mdpi.com The precise λmax values can shift depending on the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₈H₁₁N₃O₃), the calculated molecular weight is approximately 197.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 197. The fragmentation pattern would be dictated by the stability of the resulting ions. Key fragmentation pathways would likely include:

Benzylic cleavage: The most common fragmentation would be the cleavage of the C-N bond between the benzyl group and the hydrazine moiety, leading to the formation of a stable 4-methoxy-3-nitrobenzyl cation at m/z 166 . This would likely be the base peak.

Loss of nitro group: Fragmentation involving the loss of a nitro radical (•NO₂) from the molecular ion would produce a fragment at m/z 151 .

Loss of methoxy group: Loss of a methoxy radical (•OCH₃) would result in a fragment ion at m/z 166 .

Loss of hydrazine: Cleavage of the benzyl-hydrazine bond can also lead to the detection of the hydrazine radical cation or related fragments.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments with high accuracy. nih.govrsc.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The initial result of a single-crystal X-ray diffraction experiment is the determination of the unit cell, the fundamental repeating unit of the crystal. This includes the crystal system, space group, and the lattice parameters (the lengths of the unit cell edges and the angles between them). This data is crucial for identifying the crystal and serves as the basis for solving the full structure.

For instance, a derivative, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov Another related compound, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, also crystallizes in the monoclinic system but with the space group P2₁/n. mdpi.comnih.gov The specific lattice parameters for these and other related derivatives vary depending on their unique molecular structure and crystal packing.

Below is a table summarizing the crystal data for several derivatives related to this compound.

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

| N'-(2-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonylhydrazide | C₁₄H₁₃N₃O₆S | Monoclinic | P2₁/n | 6.6771(2) | 19.2072(6) | 17.3980(1) | 95.56(3) | ijcm.ir |

| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | C₉H₈ClN₃O₃ | Monoclinic | P2₁/c | - | - | - | - | nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C₁₅H₁₄N₂O₅ | Monoclinic | P2₁/n | 9.7206(12) | 4.9885(6) | 28.725(4) | 95.628(2) | nih.gov |

| 1-(4-Nitrophenyl)-2-(3-phenylallylidene)hydrazine | C₁₅H₁₃N₃O₂ | Monoclinic | Pc | 6.1011(3) | 12.4505(6) | 9.0076(4) | 93.273(3) | nih.gov |

Note: Specific lattice parameters for (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide were not detailed in the provided context.

Beyond the unit cell, X-ray diffraction reveals the exact conformation of the molecule, which is described by torsion angles. These angles define the spatial relationship between different parts of the molecule. In derivatives of this compound, key torsion angles include the rotation around the bonds connecting the phenyl ring, the nitro group, and the methoxy group.

The way molecules arrange themselves in a crystal is governed by intermolecular forces, primarily hydrogen bonds. The hydrazine moiety (-NH-NH₂) and the nitro group (-NO₂) are classic hydrogen bond donors and acceptors, respectively.

In the crystal structure of N-(4-Methoxy-3-nitrophenyl)acetamide, the N-H group acts as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent molecule. nih.gov This interaction links the molecules into chains that propagate through the crystal. nih.gov In other related structures, such as 1-(4-Nitrophenyl)-2-(3-phenylallylidene)hydrazine, molecules are linked by N—H···O hydrogen bonds, forming zigzag chains. nih.gov The crystal structure of N-(4-nitrobenzoyl)-N′-phenylhydrazine features a complex three-dimensional network built from a combination of N—H···O and C—H···O hydrogen bonds. researchgate.net The specific nature of these hydrogen bonding networks is a defining feature of the crystal structure, influencing properties like stability and solubility.

In some crystals, atoms or entire functional groups may not occupy a single, fixed position, a phenomenon known as disorder. This was observed in the crystal structure of N-(4-Methoxy-3-nitrophenyl)acetamide, where the nitro group was found to be disordered over two orientations with opposite twists. nih.gov Such disorder can provide insights into the conformational flexibility of the molecule. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is another important aspect. Different polymorphs can have different physical properties. While no specific polymorphs of this compound are detailed in the provided context, the study of related hydrazine derivatives often involves screening for polymorphism to ensure the most stable form is identified. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This experimental data is compared against the theoretical percentages calculated from the compound's molecular formula. A close match between the found and calculated values provides strong evidence for the compound's stoichiometric purity and elemental composition.

This method is routinely used to confirm the identity of newly synthesized derivatives of this compound. researchgate.netresearchgate.net For example, the synthesis of a Schiff base derivative from p-vanillin and pyridine-2-amine was confirmed by elemental analysis. researchgate.net

The table below shows a comparison of calculated and found elemental compositions for a representative derivative.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Ref |

| 2-methoxy-4-[(E)-(pyridin-2-ylimino)methyl]phenol | C₁₃H₁₂N₂O₂ | C | 68.41 | 68.06 | researchgate.net |

| H | 5.30 | 5.13 | researchgate.net | ||

| N | 12.27 | 12.05 | researchgate.net |

This close agreement validates the successful synthesis and purity of the target compound. researchgate.net

Mechanistic and Kinetic Investigations of Reactions Involving 4 Methoxy 3 Nitrobenzyl Hydrazine Systems

Elucidation of Reaction Mechanisms

Understanding the pathways by which (4-Methoxy-3-nitrobenzyl)hydrazine engages in chemical transformations is fundamental to predicting its reactivity and designing synthetic applications.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group. wikipedia.orgyoutube.com While the hydrazine (B178648) in this compound is attached to a benzylic carbon and not directly to the ring, the principles of SNAr are critical for understanding reactions of its precursors or related isomers where a leaving group is present on the ring. The SNAr mechanism is a two-step addition-elimination process. nih.gov

First, a nucleophile, such as a hydrazine, attacks the electron-deficient carbon atom of the aromatic ring that bears a leaving group. nih.gov This attack is the rate-limiting step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the ortho- and para-positioned nitro groups. wikipedia.orgyoutube.com In the second, faster step, the leaving group is expelled, which restores the aromaticity of the ring and yields the final substitution product. nih.gov The reaction is accelerated by the presence of electron-withdrawing groups that activate the ring toward nucleophilic attack. masterorganicchemistry.com

Hydrazine derivatives are invaluable building blocks for synthesizing nitrogen-containing heterocycles. frontiersin.org A prominent pathway for this is the 1,3-dipolar cycloaddition. nih.gov In this type of reaction, a 1,3-dipole reacts with a dipolarophile (a molecule with a double or triple bond) to form a five-membered ring. frontiersin.orgnih.gov

For instance, hydrazones formed from this compound can be converted into nitrilimines, which are effective 1,3-dipoles. These can then undergo a [3+2] cycloaddition reaction with alkynes to produce substituted pyrazoles. researchgate.net The synthesis of pyrazoles is conventionally achieved through the condensation of hydrazines with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloaddition reactions involving diazo compounds. researchgate.net The use of microwave-assisted synthesis has been shown to be a rapid and high-yielding method for such cycloadditions. researchgate.net

The Michael addition of hydrazines to electron-deficient alkenes, such as nitrostyrenes, can lead to interesting subsequent reactions. organic-chemistry.orgacs.orgnih.gov Under mild, non-catalytic conditions, the initial Michael adduct can undergo a nitroalkane elimination via a retro-aza-Henry-type process. organic-chemistry.orgacs.orgnih.govamanote.com This reaction results in the formation of N-substituted benzyl (B1604629) hydrazones. organic-chemistry.orgacs.orgnih.gov

The mechanism, supported by both experimental and computational studies, is believed to proceed through a protic solvent-mediated pathway. acs.orgnih.gov This process provides a useful synthetic route to biologically important N-methyl pyrazoles in a one-pot manner, starting from the corresponding nitrostyrenes and methylhydrazine. acs.orgnih.govresearchgate.net Isotopic labeling experiments using deuterated methanol (B129727) have helped to confirm the proposed solvent-mediated pathway by allowing for the isolation of the deuterated intermediate Michael adduct. acs.orgnih.gov

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper insight into the reactivity of this compound.

The rate constant (k) is temperature-dependent, as described by the Arrhenius equation, which also allows for the calculation of the activation energy (Ea). umcs.pl Plotting the natural logarithm of the rate constant (ln k) against the inverse of the temperature (1/T) yields a straight line with a slope equal to -Ea/R, where R is the gas constant. umcs.pl For many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. researchgate.net

Illustrative Kinetic Data for a Related SNAr Reaction This table presents hypothetical data to demonstrate the principles of kinetic analysis for a related reaction system.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

| 298 | 0.045 |

| 308 | 0.092 |

| 318 | 0.185 |

In SNAr reactions, the nature of the leaving group has a profound and somewhat counterintuitive effect on the reaction rate. nih.gov The typical reactivity order for halogens as leaving groups is F > Cl > Br > I. nih.gov This is the opposite of the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. libretexts.org

The reason for this "element effect" is that the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.comnih.gov The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to attack. masterorganicchemistry.com This acceleration of the first step outweighs the greater strength of the C-F bond, which is broken in the second, faster step. nih.gov

Typical Relative Rates for SNAr Reactions Based on Leaving Group This table illustrates the general trend of leaving group reactivity in SNAr reactions.

| Leaving Group | Relative Rate |

| F | >100 |

| Cl | 1 |

| Br | ~0.8 |

| I | ~0.4 |

Steric and Electronic Effects of Substituents on Reaction Selectivity and Efficiency

The reactivity of the hydrazine moiety in this compound is significantly influenced by the electronic properties of the substituents on the aromatic ring. The methoxy (B1213986) (-OCH3) group at the 4-position and the nitro (-NO2) group at the 3-position exert opposing electronic effects, which in turn modulate the nucleophilicity of the hydrazine group and the stability of reaction intermediates.

In reactions such as hydrazone formation with aldehydes and ketones, the rate is often dependent on the nucleophilicity of the hydrazine. For this compound, the electron-donating methoxy group would be expected to accelerate the reaction, while the electron-withdrawing nitro group would decelerate it. The net effect on the reaction rate is a result of the balance between these opposing influences.

The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibria. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orglibretexts.org The substituent constant, σ, is a measure of the electronic effect of a particular substituent, with negative values for electron-donating groups and positive values for electron-withdrawing groups. The reaction constant, ρ, indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, pointing to the development of a positive charge in the transition state.

For reactions involving nucleophilic attack by the hydrazine, such as hydrazone formation, a negative ρ value is typically observed. The following table illustrates the effect of various substituents on the rate of hydrazone formation, demonstrating the general principles of electronic effects.

| Substituent on Benzaldehyde | Substituent Type | Relative Rate of Hydrazone Formation |

| 4-Nitro (-NO₂) | Electron-Withdrawing | Faster |

| 4-Chloro (-Cl) | Electron-Withdrawing | Moderate |

| Unsubstituted (-H) | Neutral | Baseline |

| 4-Methyl (-CH₃) | Electron-Donating | Slower |

| 4-Methoxy (-OCH₃) | Electron-Donating | Slowest |

This table is illustrative and based on general principles of electronic effects on hydrazone formation. Specific rate constants would vary depending on the exact reaction conditions and the hydrazine used.

Steric effects also play a role in the reactivity of this compound. The substituents on the benzene (B151609) ring can sterically hinder the approach of reactants to the hydrazine moiety. However, for meta and para substituents, like those in the target molecule, steric hindrance at the reaction center is generally considered to be minimal compared to the influence of ortho substituents.

Solvent Effects on Reaction Dynamics and Pathway Preferences

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the preferred mechanistic pathway. For reactions involving this compound, the choice of solvent can influence the solubility of reactants, stabilize or destabilize transition states, and participate directly in the reaction mechanism.

The rate of chemical reactions can vary by orders of magnitude depending on the solvent. bohrium.com This is due to the differential solvation of the reactants and the transition state. If the transition state is more stabilized by the solvent than the reactants, the reaction rate will increase, and vice versa. Key solvent properties that influence reaction dynamics include polarity, proticity (the ability to donate a hydrogen bond), and the dielectric constant.

In the case of hydrazone formation, a common reaction for hydrazines, the mechanism typically involves a tetrahedral intermediate. The stability of this intermediate and the subsequent dehydration step can be highly dependent on the solvent. Polar protic solvents, such as alcohols, can stabilize charged intermediates and facilitate proton transfer steps, which can be crucial for the dehydration of the tetrahedral intermediate. For instance, the formation of 2-difurfurylidene ketone from the reaction of the corresponding hydrazine was found to be slow in aqueous media due to the low solubility of the reactants and intermediates. electronicsandbooks.com

Conversely, aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, can also influence reaction rates. Their ability to solvate cations and anions differently compared to protic solvents can alter the energy landscape of the reaction. In some cases, solvent-free conditions, potentially using an ionic liquid as a catalyst, can offer advantages in terms of reaction efficiency and environmental impact. dtic.mil

The following table provides a conceptual overview of how different types of solvents might influence the rate of a hypothetical reaction involving this compound, such as hydrazone formation.

| Solvent Type | Example Solvents | Expected Effect on Reaction Rate | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Can be slow or fast | May stabilize intermediates and facilitate proton transfer, but low solubility of reactants can be a limiting factor. electronicsandbooks.com |

| Polar Aprotic | DMSO, Acetonitrile | Can be fast | Good at solvating polar species without interfering with hydrogen bonding in the transition state. |

| Nonpolar | Hexane, Toluene | Generally slow | Poor solubility of polar reactants and intermediates. |

| Solvent-Free (Ionic Liquid) | [Et₃NH][HSO₄] | Potentially fast | Can act as both solvent and catalyst, promoting high yields and clean reactions. dtic.mil |

This table is illustrative and the actual solvent effect will depend on the specific reaction being studied.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for unequivocally establishing a reaction mechanism. For reactions involving this compound, the identification of transient species can provide critical evidence for the proposed pathways. However, the inherent instability and short lifetimes of many intermediates make their isolation and characterization a significant experimental challenge.

In reactions of nitroaromatic compounds, a variety of reactive intermediates can be formed. For example, in the reduction of nitrobenzyl compounds, radical anions and nitroso species have been identified as key intermediates. nih.gov Spectroscopic techniques such as Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for detecting and characterizing these transient species. nih.gov

In the context of reactions involving the hydrazine moiety, such as oxidation or condensation, different types of intermediates are expected. For instance, in the reaction of hydrazine with nitrous acid, a cyclic azide (B81097) intermediate was once proposed, although later discounted by nitrogen-15 (B135050) tracer studies. nih.gov In the photochemical reactions of 2-nitrobenzyl alcohol, transient species such as aci-nitro photoproducts and benzisoxazolidine intermediates have been identified using time-resolved infrared spectroscopy (TRIR). rsc.org These studies on related compounds provide valuable analogies for the potential intermediates in reactions of this compound.

The trapping of reactive intermediates is another powerful strategy. A reactive but stable molecule can be added to the reaction mixture to intercept a transient species, forming a more stable adduct that can be isolated and characterized. For example, in the reduction of o- and p-nitrobenzyl chlorides, the intermediate nitrobenzyl radicals were trapped with morpholine (B109124) to form stable adducts. nih.gov

While specific studies on the isolation and characterization of reaction intermediates for this compound are not widely reported in the available literature, the following table outlines hypothetical intermediates that could be formed in its reactions, along with the techniques that could be employed for their characterization, based on studies of analogous systems.

| Reaction Type | Hypothetical Intermediate | Potential Characterization Techniques |

| Reduction of Nitro Group | Nitro Radical Anion | Electron Spin Resonance (ESR) Spectroscopy |

| Reduction of Nitro Group | Nitrosobenzylhydrazine | NMR Spectroscopy, Mass Spectrometry |

| Hydrazone Formation | Tetrahedral Intermediate | Low-temperature NMR Spectroscopy |

| Oxidation of Hydrazine | Diazene Intermediate | UV-Vis Spectroscopy, Trapping Experiments |

The pursuit of isolating and characterizing these elusive intermediates remains a key area of research for fully understanding the chemical behavior of this compound and related compounds.

Computational Chemistry and Quantum Chemical Analysis of 4 Methoxy 3 Nitrobenzyl Hydrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular characteristics with a favorable balance between accuracy and computational cost.

Optimized Molecular Geometries and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, is fundamental to its chemical and physical properties. DFT calculations are employed to determine the most stable conformation of (4-methoxy-3-nitrobenzyl)hydrazine, where the molecule resides at its lowest energy state. These calculations involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. For similar molecular systems, DFT has been successfully used to determine structural parameters. For instance, in a study of a 1,2,3-triazole derivative, the bond lengths, bond angles, and torsion angles were calculated at the B3LYP/6-311++G(d,p) level of theory, showing good correlation with experimental X-ray diffraction data. nih.gov The planarity of specific rings and the precise spatial orientation of functional groups are critical outputs of this analysis.

Interactive Table: Representative Optimized Geometrical Parameters for a Hydrazine (B178648) Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | 1.38 Å |

| Bond Length | N-N | 1.42 Å |

| Bond Angle | C-N-N | 118.5° |

Prediction of Vibrational Frequencies and Spectroscopic Properties

The vibrational modes of a molecule, corresponding to the stretching and bending of its bonds, can be predicted using DFT. These calculated frequencies are instrumental in interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion within the molecule. For instance, N-H stretching vibrations in similar carbohydrazide (B1668358) compounds have been observed experimentally around 3316 cm⁻¹ and calculated at 3336 cm⁻¹. nih.gov Asymmetric and symmetric stretching vibrations for aliphatic C-H groups are typically predicted in the range of 2900-3100 cm⁻¹. nih.gov The comparison between the calculated and experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational characteristics.

Electronic Structure Investigations

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Time-dependent DFT (TD-DFT) calculations can be used to predict electronic transitions and UV-Visible spectra, revealing that charge transfer occurs within the molecule. researchgate.net

Interactive Table: Illustrative HOMO-LUMO Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -2.5 |

Note: The data in this table is illustrative and not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP surface denote varying electrostatic potentials. Typically, red regions indicate negative potential, associated with electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive potential, indicating electron-poor areas that are prone to nucleophilic attack. For instance, in studies of 3-methoxy flavones, MEP maps have been used to relate negative potential regions near the methoxy (B1213986) group to the molecule's biological activity. nih.gov

Mulliken and Natural Atomic Charge Distribution Analysis

The distribution of electron density within a molecule is a key determinant of its chemical behavior. Mulliken and Natural Bond Orbital (NBO) population analyses are computational methods used to assign partial charges to individual atoms, offering insights into electrophilic and nucleophilic sites.

Theoretical calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP with a 6-31G(d,p) basis set, can elucidate the charge distribution in "this compound". In related nitro-aromatic compounds, the nitro group significantly influences the electronic landscape. The oxygen atoms of the nitro group are expected to possess substantial negative charges, while the nitrogen atom of the nitro group and the carbon atom to which it is attached would exhibit positive charges. The methoxy group, being an electron-donating group, would slightly increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. The hydrazine moiety is a crucial functional group, with the nitrogen atoms generally exhibiting negative charges, making them potential sites for electrophilic attack.

For instance, in a study of a similar heterocyclic compound, Mulliken population analysis revealed that carbon atoms adjacent to electronegative atoms like oxygen carry positive charges, indicating their electrophilic nature. researchgate.net A graphical representation of atomic charges helps in visualizing these properties. researchgate.net

Table 1: Illustrative Mulliken Atomic Charges for a Related Nitro-Aromatic Hydrazine Derivative

| Atom | Charge (e) |

| O (nitro) | -0.35 to -0.45 |

| N (nitro) | +0.50 to +0.60 |

| C (aromatic, attached to NO2) | +0.10 to +0.20 |

| O (methoxy) | -0.50 to -0.60 |

| C (methoxy) | +0.15 to +0.25 |

| N (hydrazine) | -0.20 to -0.30 |

Note: This data is illustrative and based on general principles and findings for similar compounds. Specific values for this compound would require dedicated DFT calculations.

Thermodynamic Properties and Stability Assessments

Computational methods can predict the thermodynamic properties of a molecule, such as its heat of formation, Gibbs free energy, and entropy. These parameters are vital for assessing the stability of the compound and its potential reaction pathways. DFT calculations are commonly employed to obtain these properties. For "this compound", the presence of the nitro group and the hydrazine moiety can influence its stability. Hydrazine derivatives can be energetic materials, and the nitro group further contributes to this characteristic.

The stability of related compounds has been assessed through their calculated HOMO-LUMO energy gaps. A larger energy gap generally implies higher stability and lower chemical reactivity.

Non-Linear Optical (NLO) Properties Prediction and Hyperpolarizability Studies

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Organic molecules with significant NLO properties often possess a donor-pi-acceptor (D-π-A) framework. In "this compound", the methoxy group can act as an electron donor, the aromatic ring as the π-bridge, and the nitro group as a strong electron acceptor. This arrangement suggests that the molecule could exhibit NLO properties.

The key parameter for NLO activity is the first-order hyperpolarizability (β). Computational studies on similar organic compounds have shown that the presence of strong donor and acceptor groups can lead to large β values. nih.gov For example, studies on other nitrobenzene (B124822) derivatives have demonstrated their potential as NLO materials. nih.gov The investigation of NLO properties often involves DFT calculations of the dipole moment (μ), polarizability (α), and hyperpolarizability (β). researchgate.net

Table 2: Predicted NLO Properties for a Representative Donor-Acceptor Substituted Benzene (B151609) Derivative

| Property | Value |

| Dipole Moment (μ) | ~5-10 Debye |

| Polarizability (α) | ~150-250 a.u. |

| First Hyperpolarizability (β) | ~1000-5000 a.u. |

Note: These values are estimations based on studies of analogous compounds and serve to illustrate the potential NLO properties.

Molecular Docking Simulations for Interaction with Molecular Targets (e.g., enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as "this compound", might interact with a biological target, typically a protein or enzyme.

Given that many hydrazine derivatives exhibit biological activity, docking studies could reveal potential enzymatic targets for "this compound". The methoxy and nitro groups, along with the hydrazine moiety, can participate in various interactions with the amino acid residues of an enzyme's active site.

Through molecular docking simulations, it is possible to identify the specific amino acid residues within the binding pocket of an enzyme that interact with the ligand. For a molecule like "this compound", key interactions could involve residues that can form hydrogen bonds with the hydrazine or nitro group, or hydrophobic interactions with the aromatic ring. The identification of these residues is the first step in understanding the mechanism of potential enzyme inhibition.

The binding affinity of a ligand to its target is determined by the sum of all intermolecular interactions. For "this compound", these would primarily be:

Hydrogen Bonding: The NH and NH2 groups of the hydrazine moiety can act as hydrogen bond donors, while the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. These interactions with polar amino acid residues in the enzyme's active site can significantly contribute to the stability of the ligand-protein complex.

Hydrophobic Interactions: The benzene ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine. These interactions are crucial for the proper positioning of the ligand within the binding pocket.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational stability and dynamic properties. For this compound, MD simulations can elucidate the flexibility of the molecule, the rotational barriers of its constituent groups, and the preferred spatial arrangements in different environments. While specific MD studies on this compound are not extensively documented in publicly available literature, the conformational dynamics can be inferred from studies on its structural components, namely substituted nitrobenzenes and benzylhydrazine (B1204620) derivatives.

A hypothetical MD simulation of this compound in a water box would involve placing the molecule in a periodic box filled with water molecules and solving Newton's equations of motion for all atoms over a specified time period. The resulting trajectory would provide a wealth of information on the conformational dynamics.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Mean Value (degrees) | Standard Deviation (degrees) | Major Conformer(s) |

|---|---|---|---|

| Dihedral Angle (C-C-N-N) | 60.5 | 15.2 | gauche |

| Dihedral Angle (O-C-C-C) | 5.2 | 10.8 | near-planar |

| Dihedral Angle (C-C-N-O) | 175.0 | 8.5 | anti-periplanar |

This table is illustrative and presents the type of data that would be obtained from an MD simulation. The values are not based on actual experimental or computational results for this compound.

The analysis of such a simulation would likely reveal that the molecule exists in a dynamic equilibrium of several low-energy conformations. The flexibility of the benzylhydrazine linker is crucial for its ability to interact with other molecules. The conformational preferences would be dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and interactions with the surrounding solvent.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Reactivity (not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their activities. While often used to predict biological activity, QSAR can also be a powerful tool for modeling chemical reactivity. For this compound, a QSAR model could be developed to predict its reactivity in various chemical transformations, such as its nucleophilicity, susceptibility to oxidation, or its role in condensation reactions.

The development of a QSAR model for the chemical reactivity of a series of substituted benzylhydrazines would involve several steps:

Selection of a training set: A series of hydrazine derivatives with known experimental reactivity data would be chosen.

Calculation of molecular descriptors: A wide range of numerical descriptors that encode the structural and electronic features of the molecules would be calculated. These can be classified as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical relationship between the descriptors and the observed reactivity.

Model validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For the hydrazine moiety, its nucleophilic character is a key aspect of its chemical reactivity. Studies on the nucleophilic reactivities of hydrazines have shown that substituents can have a significant impact. nih.govresearchgate.net For instance, the reactivity of the hydrazine nitrogen atoms is influenced by the electronic effects of the substituents on the phenyl ring. The electron-donating methoxy group in this compound would be expected to increase the nucleophilicity of the hydrazine group, while the electron-withdrawing nitro group would decrease it.

A hypothetical QSAR model for the nucleophilicity of substituted benzylhydrazines might take the following form:

log(k) = c₀ + c₁σ + c₂E_HOMO + c₃P

Where:

log(k) is the logarithm of the rate constant for a specific reaction (a measure of nucleophilicity).

σ is the Hammett constant of the substituent on the benzene ring, which quantifies its electronic effect.

E_HOMO is the energy of the Highest Occupied Molecular Orbital, a quantum-chemical descriptor that relates to the ease of donating electrons.

P is the polarizability of the molecule, which describes its ability to form an induced dipole.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Table 2: Illustrative Data for a Hypothetical QSAR Model of Benzylhydrazine Nucleophilicity

| Compound | Substituent | Hammett Constant (σ) | E_HOMO (eV) | log(k) (experimental) | log(k) (predicted) |

|---|---|---|---|---|---|

| 1 | 4-Methoxy | -0.27 | -8.5 | 2.1 | 2.0 |

| 2 | 4-Methyl | -0.17 | -8.7 | 1.8 | 1.8 |

| 3 | Unsubstituted | 0.00 | -9.0 | 1.5 | 1.5 |

| 4 | 4-Chloro | 0.23 | -9.2 | 1.1 | 1.2 |

| 5 | 3-Nitro | 0.71 | -9.8 | 0.5 | 0.6 |

This table is illustrative. The descriptor values and reactivity data are hypothetical and serve to demonstrate the components of a QSAR study.

Such a QSAR model would provide a quantitative understanding of the factors governing the chemical reactivity of this class of compounds. It could be used to predict the reactivity of new, unsynthesized derivatives and to guide the design of molecules with specific reactivity profiles for various chemical applications. The predictive power of QSAR models for hydrazine derivatives has been demonstrated in various studies, although primarily focused on biological activities. imist.majppres.comunair.ac.id The same principles can be effectively applied to model their chemical reactivity.

Advanced Synthetic Applications of 4 Methoxy 3 Nitrobenzyl Hydrazine As a Precursor

Synthesis of Complex Heterocyclic Systems

(4-Methoxy-3-nitrobenzyl)hydrazine serves as a critical building block for the synthesis of various nitrogen-containing heterocycles, particularly pyrazoles and triazoles. The hydrazine (B178648) group provides the necessary nitrogen atoms for the formation of these rings through cyclocondensation and multicomponent reactions.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods are classic routes where a hydrazine reacts with a 1,3-dicarbonyl compound. dergipark.org.tr By employing this compound, pyrazoles bearing the substituted benzyl (B1604629) moiety at the N1-position can be readily prepared. The reaction typically proceeds by condensing the hydrazine with a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound. nih.govnih.gov These reactions often provide high yields and good regioselectivity. nih.gov Multicomponent reactions, which combine several reactants in a single step, have also emerged as powerful tools for generating pyrazole libraries. mdpi.comnih.gov

Triazoles: Both 1,2,3- and 1,2,4-triazole (B32235) systems can be accessed using this compound or its derivatives. For instance, 1,2,4-triazoles can be formed by reacting a hydrazide derivative with reagents like carbon disulfide, followed by cyclization. nih.gov The synthesis of 1,2,3-triazoles can be achieved through various modern synthetic protocols. One notable example is the one-pot, four-component reaction combining a propargyloxy aldehyde, an active methylene (B1212753) compound, an azide (B81097), and a hydrazine (such as phthalhydrazide, a related hydrazine derivative), demonstrating the feasibility of incorporating such structures into complex fused heterocyclic systems. researchgate.net The Boulton–Katritzky rearrangement of hydrazones derived from heterocyclic precursors is another sophisticated method for preparing substituted 1,2,3-triazoles. beilstein-journals.org

The table below summarizes representative synthetic routes to these heterocyclic systems where this compound can be utilized as the hydrazine source.

| Heterocycle | Reactant(s) | General Reaction Type |

| Pyrazole | 1,3-Dicarbonyl Compounds | Cyclocondensation |

| Pyrazole | α,β-Unsaturated Ketones | Michael Addition-Cyclization |

| Pyrazole | Aldehydes, Active Methylene Compounds, etc. | Multicomponent Reaction |

| 1,2,4-Triazole | Hydrazide, Carbon Disulfide, Hydrazine | Multi-step Cyclization |

| 1,2,3-Triazole | Propargyloxy Aldehydes, Azides, etc. | Click-Multicomponent Reaction |

Scaffold Derivatization for Exploring Chemical Space

The this compound molecule is not just a reagent but also a scaffold that can be systematically modified to explore chemical space for applications in medicinal chemistry and materials science. Its derivatization can occur at two primary sites: the hydrazine moiety and the nitro group on the aromatic ring.

The hydrazine group is a potent nucleophile and a key handle for derivatization. Its most common reaction is the condensation with aldehydes and ketones to form stable hydrazones. This reaction is the first step in many syntheses of the heterocyclic systems mentioned previously, such as pyrazoles. dergipark.org.tr

The true power of this scaffold lies in the orthogonal reactivity of its functional groups. After the initial derivatization at the hydrazine position, the nitro group on the aromatic ring can be selectively modified. This opens up a second vector for diversification. For instance, the nitro group can be reduced to an amine, which can then participate in a wide array of subsequent reactions, including amidation, sulfonylation, or diazotization followed by substitution. This dual-functional nature allows for the creation of large and diverse libraries of compounds from a single precursor, which is a core principle in combinatorial chemistry for drug discovery.

The derivatization strategy can be summarized as follows:

Primary Derivatization: Reaction at the hydrazine moiety to form hydrazones or heterocyclic cores (e.g., pyrazoles).

Secondary Derivatization: Chemical transformation of the nitro group (e.g., reduction to an amine) on the stable, derivatized scaffold.

Tertiary Derivatization: Further functionalization of the newly formed amine.

This step-wise approach allows chemists to systematically alter the steric and electronic properties of the final molecules, effectively navigating chemical space to optimize for a desired function or activity.

Development of Novel Linkers in Organic Chemistry

The nitrobenzyl motif is well-established in the design of photolabile linkers, which are chemical units that can be cleaved by light. broadpharm.com These linkers are invaluable in solid-phase synthesis, drug delivery, and the preparation of dynamic materials, as they allow for the controlled release of molecules from a surface or within a matrix with high spatial and temporal precision. researchgate.netnih.gov

The most commonly used photolabile linker is based on the ortho-nitrobenzyl (ONB) group. nih.govtcichemicals.com Upon irradiation with UV light (typically around 365 nm), the ONB group undergoes an intramolecular rearrangement to release the attached substrate. researchgate.net The (4-Methoxy-3-nitrobenzyl) moiety shares key structural features with the ONB group, namely the presence of a nitro group on a benzyl ring. While it is a different isomer, it holds potential for development as a photolabile linker with distinct cleavage properties. The electronic effects of the para-methoxy group would likely influence the photolytic cleavage rate and efficiency.

In a hypothetical application, the hydrazine portion of this compound would be used to attach the linker to a solid support or another molecule. The molecule intended for release would be attached to the benzylic position. Light irradiation would then trigger the cleavage of this benzylic bond, releasing the target molecule. The ability to tune the photolytic properties by altering the substitution pattern on the aromatic ring is an active area of research. nih.gov

| Linker Type | Core Structure | Cleavage Stimulus | Potential Application |

| Photolabile Linker | Nitrobenzyl | UV Light | Solid-phase synthesis, Controlled release |

Applications in Chemo-Selective Transformations

Chemoselectivity—the ability to react with one functional group in the presence of others—is a cornerstone of modern organic synthesis. This compound is a valuable reagent in this context due to the distinct reactivity of its hydrazine and nitro functionalities.

The primary chemoselective reaction involving the hydrazine group is its condensation with aldehydes and ketones to form hydrazones. This reaction is highly selective and typically occurs under mild conditions, leaving other potentially reactive groups, such as esters or amides, untouched.

A more advanced application of chemoselectivity involves the selective reduction of the aromatic nitro group. While many reducing agents can affect multiple functional groups, specific methods have been developed for the chemoselective reduction of nitroarenes. sci-hub.st For example, catalytic transfer hydrogenation using hydrazine hydrate (B1144303) in the presence of a catalyst like palladium on carbon (Pd/C) or the use of zinc or magnesium powder can selectively reduce the nitro group to an amine without affecting other reducible moieties. niscpr.res.inresearchgate.netscispace.com

This orthogonality allows for a powerful synthetic sequence:

Step 1 (Hydrazone Formation): Selective reaction of the hydrazine group in this compound with a carbonyl compound to form a complex hydrazone.

Step 2 (Nitro Reduction): Selective reduction of the nitro group on the resulting hydrazone to an aniline (B41778) derivative, leaving the C=N double bond of the hydrazone intact.

This two-step, one-pot potential sequence transforms the simple this compound into a trifunctional building block, providing access to complex molecules that would be difficult to synthesize using other methods. The resulting amino-hydrazone can then be subjected to further transformations at the newly introduced amine.

Future Research Directions and Unexplored Avenues in 4 Methoxy 3 Nitrobenzyl Hydrazine Chemistry

Discovery of Novel Synthetic Pathways for Enhanced Atom Economy and Selectivity

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For (4-Methoxy-3-nitrobenzyl)hydrazine, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Current Synthetic Approaches and Potential Improvements:

A common route to similar compounds, such as 4-methoxyphenylhydrazine hydrochloride, involves the diazotization of the corresponding aniline (B41778) derivative followed by reduction. guidechem.comgoogle.comchemicalbook.com For instance, p-nitroaniline can be converted to its diazonium salt using sodium nitrite (B80452) and hydrochloric acid, followed by reduction with stannous chloride to yield the hydrazine (B178648). chemicalbook.com Another approach involves the reduction of a dicarboxylic acid ester derivative with zinc powder. guidechem.com

However, these methods can have drawbacks, including the use of stoichiometric amounts of metal reductants and the generation of byproducts. Future research should aim to develop catalytic routes with higher atom economy. For example, catalytic hydrogenation using molecular hydrogen over a heterogeneous catalyst could be a more sustainable alternative.

Solvent-Free and Mechanochemical Synthesis:

Recent advancements in green chemistry have highlighted the potential of solvent-free and mechanochemical methods. discoveryjournals.org These techniques can lead to shorter reaction times, simpler work-up procedures, and the formation of pure products without the need for solvents. discoveryjournals.org Research into the mechanochemical synthesis of this compound could significantly reduce the environmental impact of its production. discoveryjournals.org

Investigation of this compound in Catalytic Systems

Hydrazine and its derivatives are known to act as reducing agents in various organic transformations. acs.org The unique electronic properties of this compound make it an interesting candidate for exploration in catalytic systems.